3-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is a chemical compound with the molecular formula and a molecular weight of 274.27 g/mol. This compound features a pyridazinone ring structure that is substituted with a methoxyphenyl group and a propanoic acid moiety. The methoxy group enhances its lipophilicity, potentially influencing its biological activity, making it of interest in medicinal chemistry and pharmaceutical research.
This compound belongs to the class of pyridazinones, which are known for their diverse biological activities. Pyridazinone derivatives have been studied for their potential therapeutic effects, including anti-inflammatory and anticancer properties. The specific structure of 3-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid may allow it to interact with specific molecular targets, leading to various pharmacological effects .
The synthesis of 3-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid typically involves several steps:
These synthetic routes require careful control of reaction conditions, including temperature and solvent choice, to optimize yields and purity.
The molecular structure of 3-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid can be depicted as follows:
The chemical reactivity of 3-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid can be explored through various reactions:
These reactions highlight the compound's potential versatility in synthetic applications and its interactions with biological systems.
3-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid has several applications across different fields:
Pyridazinone derivatives have emerged as privileged scaffolds in medicinal chemistry due to their versatile pharmacological profiles. Early developments focused on cardiovascular applications, with compounds like zardaverine (phosphodiesterase III/IV inhibitor) and pimobendan (inodilator) achieving clinical success [3]. The discovery of anti-inflammatory and analgesic properties in naproxen-derived pyridazinones further expanded therapeutic interest [7]. Over the past decade, research has pivoted toward oncology, where pyridazinones demonstrate selective anti-proliferative activity against cancer cell lines, including HCT116 colon carcinoma and SH-SY5Y neuroblastoma [3]. This evolution reflects the scaffold’s adaptability to target diverse biological pathways through strategic substituent modifications.
The bioactivity of pyridazinones is exquisitely sensitive to substituent effects. Key structural features include:
Table 1: Impact of Substituents on Pyridazinone Properties
| Position | Substituent | Key Effects |
|---|---|---|
| 3-Ar | 4-Methoxyphenyl | ↑ Lipophilicity (logP ~2.8); ↑ H-bond acceptor capacity; Enhanced cellular uptake |
| N1-chain | Propanoic acid | ↑ Solubility (logS ~ -1.9); Enables ionic interactions; ↓ Cytotoxicity thresholds |
| 6-position | Oxo group | Forms H-bond donor/acceptor pair; Essential for base scaffold recognition |
This compound (CAS 282090-12-4, MW 274.27 g/mol) represents a strategic fusion of tumor-selective moieties [1] [3]:
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.:
CAS No.:
CAS No.: 73575-12-9